molecular formula C24H28O5 B1233583 Fukanefuromarin A

Fukanefuromarin A

Cat. No. B1233583
M. Wt: 396.5 g/mol
InChI Key: NWTCYOAKBSTWBB-RHUXRCPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fukanefuromarin A is a furanocoumarin that is 2,3-dihydrofuro[3,2-c]coumarin substituted by a hydroxy group at position 7, methyl groups at positions 2 and 3 (relatively cis configuration) and a 4,8-dimethyl-4(E),7-nonadien-6-onyl moiety at position 2. Isolated from the roots of Ferula fukanensis, it inhibits production of nitric oxide (NO). It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a furanocoumarin, a sesquiterpenoid, a member of phenols and an aromatic ketone.

Scientific Research Applications

Nitric Oxide Production Inhibition

Fukanefuromarin A, derived from Ferula fukanensis, shows significant potential in inhibiting nitric oxide (NO) production. It affects inducible nitric oxide synthase (iNOS) gene expression in a murine macrophage-like cell line. This property is crucial as excessive NO production and iNOS expression are implicated in various inflammatory conditions and diseases (Motai, Daikonya, & Kitanaka, 2004).

Cytokine Gene Expression Inhibition

In addition to inhibiting NO production, this compound also exhibits effects on pro-inflammatory cytokine gene expression. It has been found to inhibit the expression of interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), crucial mediators in the inflammatory response. This makes this compound a potential candidate for research in anti-inflammatory therapies (Motai, Daikonya, & Kitanaka, 2013).

Antidiabetic and Antineuropathic Potential

Fumaria officinalis, which contains active compounds including this compound, has demonstrated potential in antidiabetic and antineuropathic applications. It may work by modulating pro-inflammatory and anti-inflammatory cytokines, suggesting its utility in diabetic complications and inflammatory conditions (Raafat & El-Zahaby, 2020).

Protection Against Oxidative Stress and Apoptosis

Research indicates that Fumaria parviflora Lam., which includes this compound, can reduce oxidative stress and regulate mitochondria-mediated apoptosis. This suggests its potential use in protecting against liver toxicity and cell death, providing a novel approach for therapeutic applications (Tripathi, Singh, Raisuddin, & Kakkar, 2011).

properties

Molecular Formula

C24H28O5

Molecular Weight

396.5 g/mol

IUPAC Name

(2R,3S)-2-[(4E)-4,8-dimethyl-6-oxonona-4,7-dienyl]-7-hydroxy-2,3-dimethyl-3H-furo[3,2-c]chromen-4-one

InChI

InChI=1S/C24H28O5/c1-14(2)11-18(26)12-15(3)7-6-10-24(5)16(4)21-22(29-24)19-9-8-17(25)13-20(19)28-23(21)27/h8-9,11-13,16,25H,6-7,10H2,1-5H3/b15-12+/t16-,24+/m0/s1

InChI Key

NWTCYOAKBSTWBB-RHUXRCPJSA-N

Isomeric SMILES

C[C@H]1C2=C(C3=C(C=C(C=C3)O)OC2=O)O[C@]1(C)CCC/C(=C/C(=O)C=C(C)C)/C

SMILES

CC1C2=C(C3=C(C=C(C=C3)O)OC2=O)OC1(C)CCCC(=CC(=O)C=C(C)C)C

Canonical SMILES

CC1C2=C(C3=C(C=C(C=C3)O)OC2=O)OC1(C)CCCC(=CC(=O)C=C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fukanefuromarin A
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Fukanefuromarin A
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Fukanefuromarin A
Reactant of Route 5
Fukanefuromarin A
Reactant of Route 6
Fukanefuromarin A

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